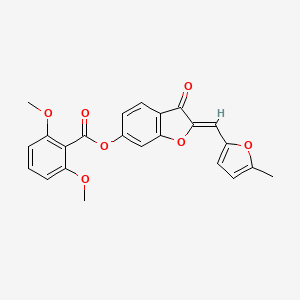

![molecular formula C20H16BrN3OS B2963427 2-(4-Bromophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1207050-02-9](/img/structure/B2963427.png)

2-(4-Bromophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Bromophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied extensively to understand its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In

Aplicaciones Científicas De Investigación

Synthesis and Characterization Research efforts have focused on the synthesis and characterization of pyrazole and pyrazolopyrimidine derivatives, where the chemical structures of these compounds are established through elemental analysis and spectral data. For example, Hassan et al. (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, confirming their structures with IR, MS, 1H-NMR, and 13C-NMR, and evaluating their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Biological Activities Several studies have explored the biological activities of pyrazole derivatives. This includes evaluating their cytotoxicity, antidepressant, antibacterial, and antifungal activities. For instance, Turkan et al. (2019) synthesized novel pyrazoline derivatives and assessed their effectiveness as inhibitors of the human carbonic anhydrase I and II isozymes and the acetylcholinesterase enzyme, revealing moderate to good inhibitory activities (Turkan, Cetin, Taslimi, Karaman, & Gulcin, 2019).

Antioxidant and Antimicrobial Properties Khotimah et al. (2018) synthesized 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline, demonstrating strong antioxidant activity and significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Khotimah, Rahmadani, & Rahmawati, 2018).

Antidiabetic Potential Vaddiraju et al. (2022) synthesized and evaluated novel pyrazole-based heterocycles for anti-diabetic activity, finding moderate activity among the tested compounds compared to standard drugs (Vaddiraju, Ajitha, Rajnarayana, & Godela, 2022).

Propiedades

IUPAC Name |

2-(4-bromophenyl)-4-[(3-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrN3OS/c1-25-17-4-2-3-14(11-17)13-26-20-19-12-18(23-24(19)10-9-22-20)15-5-7-16(21)8-6-15/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFGZUKHHLPWQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino}acetic acid](/img/structure/B2963344.png)

![Methyl 2-{[(4-methoxyphenyl)sulfonyl]amino}propanoate](/img/structure/B2963347.png)

![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-phenyloxalamide](/img/structure/B2963349.png)

![N-(4-ethylphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2963350.png)

![(1-hydroxy-2-naphthyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2963353.png)

![7-Ethoxy-2-(3-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2963359.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-phenoxybenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2963362.png)

![6-methyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2963363.png)

![(3-(1H-tetrazol-1-yl)phenyl)(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B2963365.png)

![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2963367.png)